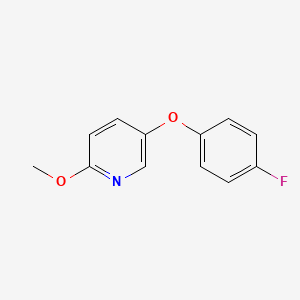










|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[F:10][C:11]1[CH:18]=[CH:17][C:14](CO)=[CH:13][CH:12]=1.CN(CC(O)=[O:24])C>O1CCOCC1.CN(C=O)C.[Cu]I>[F:10][C:11]1[CH:18]=[CH:17][C:14]([O:24][C:2]2[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=2)=[CH:13][CH:12]=1
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)OC
|
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(CO)C=C1
|
|
Name
|
|
|
Quantity
|
1.69 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC(=O)O
|
|
Name
|
CsCO3
|
|
Quantity
|
4.05 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.01 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Then the cooled crude
|
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off over celite
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with saturated aqueous NH4Cl solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with AcOEt
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified in a manifold (vac.)
|
|
Type
|
CUSTOM
|
|
Details
|
The product fractions were collected
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(OC=2C=CC(=NC2)OC)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |